5-fluoro-4-phenyl-6-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine
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Overview
Description
5-fluoro-4-phenyl-6-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of a fluorine atom, a phenyl group, and a sulfonyl-substituted piperazine ring attached to a pyrimidine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-phenyl-6-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between a phenylboronic acid and a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Sulfonylation of Piperazine: The piperazine ring can be sulfonylated using a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Final Coupling: The final coupling step involves the reaction of the sulfonyl-substituted piperazine with the fluorinated phenylpyrimidine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the sulfonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-fluoro-4-phenyl-6-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-4-phenyl-6-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in key biological processes, leading to therapeutic effects.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A fluorinated pyrimidine used as an anticancer agent.
Voriconazole: A triazole antifungal medication with a similar pyrimidine core.
Fluoropyridines: Compounds with similar fluorinated aromatic rings.
Uniqueness
5-fluoro-4-phenyl-6-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-fluoro-4-phenyl-6-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-14-19(15(2)25(3)24-14)30(28,29)27-11-9-26(10-12-27)20-17(21)18(22-13-23-20)16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLHSLFIBKDWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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